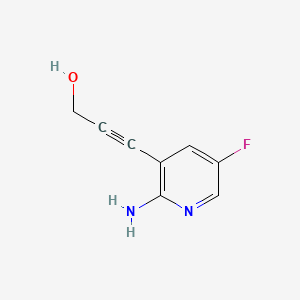

3-(2-Amino-5-fluoropyridin-3-yl)prop-2-yn-1-ol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-(2-Amino-5-fluoropyridin-3-yl)prop-2-yn-1-ol is a fluorinated building block used in various chemical syntheses. Its empirical formula is C8H7FN2O, and it has a molecular weight of 166.15 g/mol . This compound is notable for its unique structure, which includes a fluoropyridine ring and a propynol group, making it a valuable intermediate in organic synthesis.

Vorbereitungsmethoden

The synthesis of 3-(2-Amino-5-fluoropyridin-3-yl)prop-2-yn-1-ol typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 2-amino-5-fluoropyridine and propargyl alcohol.

Reaction Conditions: The reaction usually involves a coupling reaction between 2-amino-5-fluoropyridine and propargyl alcohol under basic conditions, often using a base like potassium carbonate (K2CO3) in a suitable solvent such as dimethylformamide (DMF).

Analyse Chemischer Reaktionen

3-(2-Amino-5-fluoropyridin-3-yl)prop-2-yn-1-ol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) to form corresponding carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield corresponding alcohols.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

-

Anticancer Activity

- Recent studies have indicated that compounds similar to 3-(2-Amino-5-fluoropyridin-3-yl)prop-2-yn-1-ol exhibit anticancer properties by inhibiting specific kinases involved in cancer cell proliferation. For instance, derivatives of this compound have shown promise against various cancer cell lines, suggesting a potential role in targeted cancer therapies.

-

Antimicrobial Properties

- The compound has been evaluated for its antimicrobial activity against a range of pathogens. Research indicates that modifications to the amino and fluorine substituents can enhance its efficacy against resistant bacterial strains.

Organic Synthesis

This compound serves as a versatile intermediate in organic synthesis. Its alkyne functional group allows for various coupling reactions, including:

| Reaction Type | Example Reaction | Outcome |

|---|---|---|

| Sonogashira Coupling | Coupling with aryl halides | Formation of biaryl compounds |

| Click Chemistry | Azide-Alkyne cycloaddition | Synthesis of triazole derivatives |

These reactions highlight the compound's utility in developing complex organic molecules relevant to pharmaceuticals and materials science.

Case Studies

Case Study 1: Anticancer Research

A study published in the Journal of Medicinal Chemistry explored the structure–activity relationship (SAR) of pyridine derivatives, including this compound. The findings demonstrated that modifications to the nitrogen atom significantly influenced the compound's ability to inhibit cancer cell growth, leading to further investigations into its mechanism of action.

Case Study 2: Antimicrobial Evaluation

In an investigation reported in Antimicrobial Agents and Chemotherapy, researchers synthesized a series of derivatives based on this compound. These derivatives were tested against Gram-positive and Gram-negative bacteria, revealing enhanced activity compared to standard antibiotics, thus paving the way for new therapeutic agents against resistant infections.

Wirkmechanismus

The mechanism of action of 3-(2-Amino-5-fluoropyridin-3-yl)prop-2-yn-1-ol involves its interaction with specific molecular targets. The fluoropyridine ring can interact with various enzymes and receptors, modulating their activity. The propynol group can participate in covalent bonding with target proteins, leading to inhibition or activation of biological pathways .

Vergleich Mit ähnlichen Verbindungen

3-(2-Amino-5-fluoropyridin-3-yl)prop-2-yn-1-ol can be compared with similar compounds such as:

3-(2-Amino-5-fluoropyridin-3-yl)propan-1-ol: This compound has a similar structure but lacks the propynol group, which affects its reactivity and applications.

2-Amino-5-fluoropyridin-3-ol: This compound has a hydroxyl group instead of the propynol group, leading to different chemical properties and uses.

Biologische Aktivität

3-(2-Amino-5-fluoropyridin-3-yl)prop-2-yn-1-ol, with the empirical formula C8H7FN2O and a molecular weight of 166.15 g/mol, is a fluorinated compound that has garnered attention for its potential biological activities. This compound serves as a versatile building block in organic synthesis, particularly in pharmaceutical development. Its unique structural features enable it to interact with various biological targets, making it an interesting subject for research in medicinal chemistry.

Synthesis and Properties

The synthesis of this compound typically involves a coupling reaction between 2-amino-5-fluoropyridine and propargyl alcohol under basic conditions, often using potassium carbonate (K2CO3) in solvents like dimethylformamide (DMF) . The resulting compound can be purified through standard techniques such as recrystallization or column chromatography.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The fluoropyridine moiety can modulate enzyme activity, while the propynol group can form covalent bonds with target proteins, influencing various biological pathways. This mechanism is crucial for its application in drug development, particularly as an enzyme inhibitor or receptor ligand .

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, studies have shown that related fluorinated pyridine derivatives demonstrate potent inhibition of L1210 mouse leukemia cells, with IC50 values in the nanomolar range . This suggests that the compound may also possess similar inhibitory effects on cancer cell proliferation.

Antimicrobial Properties

There is emerging evidence supporting the antimicrobial activity of this compound. In a study evaluating various derivatives, certain compounds exhibited strong antibacterial effects against gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae . This highlights the potential of this compound as a lead structure for developing new antibiotics.

Study on Anticancer Efficacy

A notable study explored the efficacy of fluorinated pyridine derivatives against cancer cell lines. The findings indicated that these compounds could inhibit cell growth effectively, suggesting a possible mechanism involving interference with DNA synthesis or repair mechanisms .

| Compound | Cell Line | IC50 (nM) |

|---|---|---|

| This compound | L1210 | <50 |

| Fluorinated Analog A | L1210 | <100 |

| Fluorinated Analog B | L1210 | <200 |

Antimicrobial Activity Evaluation

In another study focusing on antimicrobial properties, several derivatives were synthesized and tested for their Minimum Inhibitory Concentration (MIC). The results demonstrated that some compounds had MIC values significantly lower than traditional antibiotics, indicating their potential as effective antimicrobial agents.

| Compound | Target Bacteria | MIC (µg/mL) |

|---|---|---|

| This compound | S. aureus | 4 |

| Fluorinated Analog C | S. pneumoniae | 8 |

| Fluorinated Analog D | E. faecalis | 16 |

Eigenschaften

IUPAC Name |

3-(2-amino-5-fluoropyridin-3-yl)prop-2-yn-1-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7FN2O/c9-7-4-6(2-1-3-12)8(10)11-5-7/h4-5,12H,3H2,(H2,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAMCIQXSFLRARW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1C#CCO)N)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7FN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.